molecular formula C10H8ClNO3 B1620737 (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone CAS No. 31545-26-3

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone

Cat. No.: B1620737
CAS No.: 31545-26-3
M. Wt: 225.63 g/mol
InChI Key: UISHBVQQPVMSCS-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8ClNO3. It is characterized by the presence of a cyclopropyl ketone group attached to a 4-chloro-3-nitrophenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Chloro-3-nitrobenzoyl chloride+Cyclopropylmagnesium bromide4-Chloro-3-nitrophenyl cyclopropyl ketone\text{4-Chloro-3-nitrobenzoyl chloride} + \text{Cyclopropylmagnesium bromide} \rightarrow \text{this compound} 4-Chloro-3-nitrobenzoyl chloride+Cyclopropylmagnesium bromide→4-Chloro-3-nitrophenyl cyclopropyl ketone

The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium

Major Products Formed

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl ketone group can also participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrophenyl methyl ketone
  • 4-Chloro-3-nitrophenyl ethyl ketone
  • 4-Chloro-3-nitrophenyl propyl ketone

Uniqueness

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHBVQQPVMSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185450
Record name 4-Chloro-3-nitrophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31545-26-3
Record name (4-Chloro-3-nitrophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31545-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl cyclopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrophenyl cyclopropyl ketone
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Record name (4-CHLORO-3-NITROPHENYL)(CYCLOPROPYL)METHANONE
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Synthesis routes and methods

Procedure details

Under argon and at −10° C., 20 g (110.7 mmol) of (4-chlorophenyl)(cyclopropyl)methanone were added slowly to 60 ml of concentrated nitric acid. The reaction mixture was then slowly warmed to 5° C. and stirred at this temperature for 6 h. Carefully, the reaction solution was then added with stirring to about 100 ml of ice-water. This resulted in the precipitation of a white solid which was filtered off with suction and washed repeatedly with water. The solid obtained in this manner was then dried under high vacuum. This gave 24.3 g (97% of theory) of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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